3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride

Beschreibung

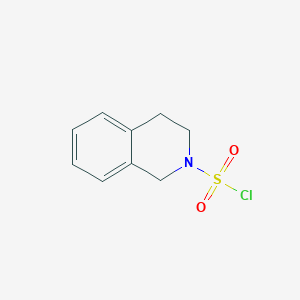

3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride (CAS: 195987-27-0) is a sulfonated derivative of the tetrahydroisoquinoline scaffold, characterized by a six-membered dihydroisoquinoline ring fused with a sulfonyl chloride functional group. This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-347358) at a price of $240/250 mg and $490/1 g . The sulfonyl chloride group confers high electrophilicity, making it a key intermediate in synthesizing sulfonamides, which are widely used in pharmaceuticals and agrochemicals.

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBQTBDTSDOYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588129 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195987-27-0 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis generally involves two key steps:

- Formation of the 3,4-dihydroisoquinoline core , often via classical methods such as the Bischler-Napieralsky reaction or alternative routes involving tetrahydroisoquinoline intermediates.

- Introduction of the sulfonyl chloride group at the 2-position through sulfonylation reactions using sulfonyl chlorides or chlorinating agents.

Detailed Preparation Routes

Specific Methodological Details

Sulfonylation Reaction : The 3,4-dihydroisoquinoline is reacted with sulfonyl chloride reagents in the presence of a base such as triethylamine. The reaction is performed at low temperature (0 °C) to minimize side reactions and under an inert atmosphere to avoid moisture-induced decomposition of the sulfonyl chloride group. The reaction mixture is then stirred at room temperature for 1-2 hours to ensure completion.

Purification : Due to the sensitivity of sulfonyl chlorides to hydrolysis, aqueous workup is avoided. Instead, the organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. Purification is typically achieved by flash column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures).

Alternative Synthesis via Sulfonyl Imidazolium Salts : Recent advances include the use of 1,1'-sulfonylbis(1H-imidazolium) triflate salts as sulfonylating agents. Neutralization of 3,4-dihydroisoquinoline hydrobromide salts with base followed by reaction with the sulfonyl imidazolium salt affords sulfonylated intermediates. Subsequent activation and reaction with amines provide sulfonamides, demonstrating the versatility of this method for generating sulfonyl chloride intermediates.

Reaction Optimization and Analytical Considerations

Research Findings and Yields

- The sulfonylation reactions typically proceed with moderate to high yields (70-90%) depending on substrate purity and reaction control.

- The use of inert atmosphere and anhydrous conditions is critical to prevent hydrolysis of the sulfonyl chloride group, which is prone to degradation upon exposure to moisture.

- Sulfonylation via sulfonyl imidazolium salts has been shown to improve reaction homogeneity and yields, offering a modern alternative to classical sulfonyl chloride reagents.

- The 3,4-dihydroisoquinoline core can be efficiently prepared via sulfur-mediated dehydrogenation of tetrahydroisoquinolines, yielding the intermediate in 90-95% yield , which is suitable for subsequent sulfonylation steps.

Summary Table of Preparation Methods

Concluding Remarks

The preparation of This compound relies on robust synthetic routes to the 3,4-dihydroisoquinoline scaffold, followed by careful sulfonylation under anhydrous and inert conditions to introduce the sulfonyl chloride group. Advances in sulfonylation chemistry, including the use of sulfonyl imidazolium salts, offer improved reaction control and yields. Purification and characterization techniques are critical to ensure the integrity of the sensitive sulfonyl chloride functionality.

This compound’s preparation is well-documented in the literature with yields generally ranging from 70% to 95%, depending on the step and conditions. The choice of method depends on available starting materials, scale, and desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction Reactions: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Wissenschaftliche Forschungsanwendungen

The biological activities associated with 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride are extensive. Research indicates that this compound exhibits significant potential in the following areas:

Anticancer Activity

A notable application of this compound is in the development of anticancer agents. Studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines:

- Mechanism: The compound acts as a tubulin polymerization inhibitor, disrupting cancer cell division.

- Case Study: One derivative demonstrated an IC50 value of 1.34 μM against HeLa cells, indicating potent anticancer activity .

Antidepressant Properties

Research has also explored the antidepressant potential of compounds related to this compound. These compounds have shown promise in modulating neurotransmitter systems:

- Mechanism: They may enhance serotonin and norepinephrine levels in the central nervous system.

- Case Study: In vivo studies indicated that certain derivatives reduced immobility time in forced swim tests in rats, suggesting antidepressant effects .

Carbonic Anhydrase Inhibition

Another significant application is the inhibition of carbonic anhydrase enzymes. Compounds derived from this compound have been identified as potent inhibitors:

- Mechanism: This inhibition can affect various physiological processes, including acid-base balance and fluid secretion.

- Case Study: Specific derivatives exhibited strong inhibitory activity against carbonic anhydrase, which could lead to therapeutic applications in conditions like glaucoma .

Data Summary Table

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Tubulin polymerization inhibition | IC50 = 1.34 μM against HeLa cells |

| Antidepressant | Modulation of neurotransmitter levels | Reduced immobility time in forced swim tests |

| Carbonic Anhydrase Inhibition | Inhibition of carbonic anhydrase enzymes | Potent inhibitors identified |

Wirkmechanismus

The mechanism of action of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological molecules. In medicinal chemistry, this reactivity is exploited to design inhibitors that can target specific enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-1,2,3,4-Tetrahydroisoquinoline-5-Sulfonyl Chloride Hydrochloride

- CAS : 1955520-47-4

- Molecular Formula: C₁₀H₁₃Cl₂NO₂S

- Molecular Weight : 282.19 g/mol

- Structural Differences : A methyl group at position 2 and sulfonyl chloride at position 5 (vs. position 2 in the target compound).

- The hydrochloride salt enhances solubility in polar solvents.

- Applications : Used in life science research, particularly in modifying peptides or small molecules .

8-Chloro-3,4-Dihydroisoquinolin-1(2H)-One

- CAS : 1368398-54-2

- Molecular Formula: C₉H₈ClNO

- Price : $228/1 g

- Structural Differences : A ketone at position 1 and chlorine at position 8 (vs. sulfonyl chloride at position 2).

- Reactivity : The ketone group is less electrophilic than sulfonyl chloride, limiting its utility in forming covalent bonds with amines.

- Applications : Likely used as a building block for heterocyclic pharmaceuticals or agrochemicals .

(1R,4R)-4,6-Dihydroxy-1-(Hydroxymethyl)-N-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

- CAS: Not listed

- Molecular Formula: C₁₁H₁₆ClNO₃

- Structural Differences : Hydroxyl and hydroxymethyl substituents replace sulfonyl chloride, with stereochemical complexity.

- Reactivity: Polar functional groups enhance solubility but reduce electrophilicity. The compound is non-reactive in sulfonamide formation.

- Applications : Serves as a reference standard for pharmaceutical impurity profiling .

2(1H)-Isoquinolinecarbonyl Chloride, 3,4-Dihydro-1-Phenyl-

- CAS : 242478-37-1

- Structural Differences : A phenyl group at position 1 and carbonyl chloride at position 2 (vs. sulfonyl chloride).

- Reactivity : The phenyl group introduces steric bulk, slowing reactions, while the carbonyl chloride is less stable than sulfonyl chloride.

- Applications : Used in synthesizing chiral intermediates for drug discovery .

1-(3,4-Dihydroisoquinolin-2(1H)-yl)Ethanone

- CAS : 14028-67-2

- Molecular Formula: C₁₁H₁₃NO

- Structural Differences : Acetyl group replaces sulfonyl chloride.

- Reactivity : The ketone group is inert in nucleophilic substitutions, limiting utility in cross-coupling reactions.

- Applications: Potential intermediate in alkaloid synthesis .

Comparative Data Table

Key Research Findings

- Reactivity Trends : Sulfonyl chloride derivatives exhibit higher electrophilicity than carbonyl or hydroxyl analogs, enabling efficient sulfonamide formation. Steric hindrance (e.g., methyl or phenyl groups) reduces reaction rates .

- Solubility : Hydrochloride salts (e.g., 2-methyl derivative) show improved aqueous solubility, favoring biological applications .

- Synthetic Utility : The target compound’s balance of reactivity and stability makes it preferred for scalable sulfonylation reactions, whereas ketone or hydroxyl analogs are niche intermediates .

Biologische Aktivität

3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₀ClNO₂S

- Molecular Weight : 231.7 g/mol

- Structure : The compound features a bicyclic isoquinoline structure with a sulfonyl chloride group, which enhances its reactivity and potential for further functionalization.

Antidepressant and Neuroprotective Effects

Research has identified 3,4-dihydroisoquinoline derivatives as promising candidates for antidepressant therapies. A study synthesized several derivatives and evaluated their effects on PC12 cells, a model for neurotoxicity and neuroprotection. Notably:

- Compound 6a-1 demonstrated significant protective effects against corticosterone-induced lesions in PC12 cells.

- In vivo tests revealed that it reduced immobility time in the forced swim test (FST), indicating potential antidepressant activity comparable to established drugs like Agomelatine and Fluoxetine .

Inhibition of Carbonic Anhydrase

Another important biological activity of 3,4-dihydroisoquinoline derivatives is their ability to inhibit carbonic anhydrase (CA) enzymes. These enzymes play crucial roles in physiological processes such as respiration and acid-base balance. Key findings include:

- Certain derivatives exhibited potent inhibitory effects against human CA isoforms, particularly hCA IX and hCA XIV, at nanomolar concentrations while maintaining low affinity for hCA II .

- The presence of small substituents on the isoquinoline scaffold influenced both potency and selectivity towards these enzymes.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Neuroprotective Mechanisms : The neuroprotective effects are attributed to the modulation of neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NE), which are critical in mood regulation.

- Enzyme Inhibition : The sulfonamide functionality is essential for the inhibition of CA enzymes, where it interacts with the active site residues, leading to decreased enzyme activity .

Table 1: Summary of Biological Activities

Cytotoxicity Assessments

In addition to their therapeutic potential, the cytotoxicity of these compounds was evaluated against normal cell lines (HEK293 and L02). Most derivatives exhibited low toxicity profiles, with some compounds showing less than 20% inhibition at concentrations up to 100 μM, indicating a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via sulfonation of the parent tetrahydroisoquinoline using sulfonylating agents (e.g., TsCl, nitrobenzenesulfonyl chloride) under basic conditions (e.g., pyridine or EtN). Reaction optimization, such as controlling temperature (0–25°C) and stoichiometry, is critical. For example, reports yields of 72–89% for analogous sulfonyl derivatives using Pd-catalyzed coupling or nucleophilic substitution . Purification via silica gel chromatography with ethyl acetate/hexane gradients is recommended to isolate the product .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- H/C NMR : Key signals include the sulfonyl group’s deshielding effect on adjacent protons (e.g., δ 3.5–4.5 ppm for CH-SO) and quaternary carbons near the sulfonyl moiety (~120–140 ppm) .

- IR Spectroscopy : Strong S=O stretching vibrations at ~1350 cm and 1150 cm confirm sulfonyl group presence .

- HRMS : Exact mass analysis (e.g., [M+H]) validates molecular formula and purity .

Q. What purification strategies are suitable for sulfonyl chloride derivatives, and how can side products be minimized?

- Methodological Answer :

- Chromatography : Use silica gel columns with dichloromethane/methanol gradients to separate sulfonyl chlorides from unreacted starting materials or hydrolyzed byproducts .

- Low-Temperature Work : Conduct reactions under anhydrous conditions (e.g., dry DCM, inert atmosphere) to prevent hydrolysis of the sulfonyl chloride to sulfonic acid .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the tetrahydroisoquinoline core influence the reactivity of the sulfonyl chloride group?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 6- or 7-positions enhance electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitutions. For example, demonstrates that aryl halides with electron-deficient rings undergo faster Pd-catalyzed cross-coupling with sulfonated intermediates . Steric hindrance near the sulfonyl group may reduce reactivity, necessitating bulky base additives (e.g., DBU) to improve accessibility .

Q. What mechanistic insights explain discrepancies in reaction yields when using different sulfonylating agents?

- Methodological Answer : Competitive side reactions, such as over-sulfonation or ring oxidation, can lower yields. For instance, TsCl (toluenesulfonyl chloride) typically provides higher yields (81–89%) compared to nitrobenzenesulfonyl chloride (72%) due to its milder reactivity and reduced steric bulk . Kinetic studies (e.g., monitoring by H NMR) and computational modeling (DFT) can identify transition states and optimize reagent selection .

Q. How can this compound be leveraged in multi-step syntheses of pharmacologically active compounds?

- Methodological Answer : The sulfonyl chloride serves as a versatile intermediate for:

- Protecting Groups : Temporary sulfonation of amines to block reactive sites during orthogonal functionalization .

- Cross-Coupling : Pd-catalyzed Suzuki or Buchwald-Hartwig reactions, where the sulfonyl group acts as a directing or leaving group. highlights its use in synthesizing benzyl-substituted tetrahydroisoquinolines with trifluoromethyl groups for biological activity studies .

Data Contradiction Analysis

Q. Why do reported yields for sulfonated tetrahydroisoquinoline derivatives vary across studies, and how can reproducibility be improved?

- Methodological Answer : Variations arise from differences in reagent purity, solvent choice (e.g., DMF vs. THF), and catalyst loading. For example, reports 98% yield for a tert-butyl carbamate derivative using anhydrous THF, while lower yields (72%) in nitro-substituted analogs may stem from incomplete deprotection . Standardizing reaction protocols (e.g., degassed solvents, controlled moisture levels) and reporting detailed experimental logs enhance reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.